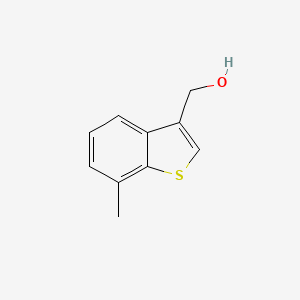

(7-Methylbenzo(b)thien-3-yl)methanol

Description

(7-Methylbenzo[b]thien-3-yl)methanol is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a methyl group at the 7-position and a hydroxymethyl (-CH2OH) group at the 3-position. Benzothiophene derivatives are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules, such as selective estrogen receptor modulators (SERMs) and antimicrobial agents .

Properties

Molecular Formula |

C10H10OS |

|---|---|

Molecular Weight |

178.25 g/mol |

IUPAC Name |

(7-methyl-1-benzothiophen-3-yl)methanol |

InChI |

InChI=1S/C10H10OS/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,11H,5H2,1H3 |

InChI Key |

YZQAKNZPTADCOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CS2)CO |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

One of the primary applications of (7-Methylbenzo(b)thien-3-yl)methanol is in organic synthesis. It serves as a versatile building block for creating more complex molecules. For example, it can be used in the synthesis of photochromic compounds, which change color upon exposure to light. This property is particularly valuable in developing smart materials and sensors .

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, aromatic aldehyde | 75 |

| Cyclization with O,S-acetals | HCl (0.17 mol/dm³), MeOH, 72 h, rt | 53 |

| Photochromic System Formation | UV irradiation | Variable |

Photochemical Applications

The compound has been studied for its photochemical properties, particularly in the development of photochromic systems. These systems can switch between different states when exposed to specific wavelengths of light, making them useful in applications such as optical data storage and smart coatings .

Case Study: Photochromic Polymers

Research has demonstrated that incorporating this compound into polysiloxane matrices enhances their photochromic behavior. The study showed that these materials exhibited significant changes in optical properties upon UV exposure, indicating potential uses in advanced optical devices .

Recent studies have explored the biological activity of this compound derivatives. These compounds have shown promise as potential therapeutic agents due to their ability to interact with biological targets effectively.

Table 2: Biological Studies on Derivatives

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound derivative A | Enzyme X | Inhibitory (IC50 = 10 µM) | |

| This compound derivative B | Receptor Y | Agonistic |

Material Science

In material science, this compound has been utilized to create novel materials with enhanced electronic properties. Its incorporation into polymer matrices leads to improved conductivity and stability under various environmental conditions.

Case Study: Conductive Polymers

A study investigated the incorporation of this compound into conductive polymer films. The results indicated a substantial increase in electrical conductivity due to the formation of π-stacking interactions within the polymer matrix .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxylic acid derivatives.

| Reaction | Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Oxidation to carboxylic acid | KMnO₄ or CrO₃ in acidic media (H₂SO₄/H₂O) | (7-Methylbenzo[b]thien-3-yl)carboxylic acid | Not quantified | Selective oxidation without ring modification; confirmed via IR (C=O stretch at ~1700 cm⁻¹). |

Mechanistic Insight : The reaction proceeds via deprotonation of the hydroxyl group, followed by oxidation to a ketone intermediate and further oxidation to the carboxylic acid. Competitive ring oxidation is suppressed under controlled acidic conditions .

Esterification

The hydroxyl group reacts with acylating agents to form esters.

Alkylation and Ether Formation

The hydroxyl group participates in nucleophilic substitution reactions with alkyl halides.

Cyclization Reactions

Under acidic or Lewis acid conditions, the compound undergoes Friedel–Crafts-type cyclization to form fused aromatic systems.

Hydrogenation and Ring Modification

The benzothiophene core can undergo hydrogenation under catalytic conditions.

Comparison with Similar Compounds

Structural Analogs in the Benzo[b]thiophene Family

The following table highlights key structural analogs and their properties:

Key Observations:

The hydroxymethyl group in the target compound offers a site for hydrogen bonding, critical for protein interactions, as seen in docking studies of related benzo[b]thien derivatives .

Functional Group Diversity :

- Replacement of -CH2OH with -COOH (e.g., acrylic acid analog) introduces acidity, which may influence solubility and binding affinity .

- Ketone-containing derivatives (e.g., CI 73360) are used industrially as colorants, demonstrating the versatility of the benzothiophene scaffold .

Antimicrobial assays of triazole-fused benzothiophenes suggest that substitution patterns (e.g., methyl vs. chloro) modulate efficacy against Staphylococcus aureus and Candida albicans .

Q & A

Q. What are the optimal synthetic routes for (7-Methylbenzo(b)thien-3-yl)methanol, and how do reaction conditions influence yield?

The compound can be synthesized via alkylation of thiol intermediates. For example, 7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazole-3-thiol reacts with ethyl bromoacetate in acetone/DMF under reflux with K₂CO₃ as a base, yielding a thioacetate ester intermediate (72% yield). Subsequent hydrazinolysis with hydrazine hydrate in ethanol produces the acetohydrazide derivative, which can be further functionalized . Key variables include solvent polarity (DMF enhances reactivity), temperature (80°C for alkylation), and stoichiometry (1:1 thiol to alkylating agent).

Q. How can spectroscopic techniques (e.g., NMR, FTIR) resolve structural ambiguities in this compound derivatives?

- ¹H NMR : Methyl groups on the benzothiophene ring resonate at δ ~2.67 ppm (singlet), while ester methyl protons appear as a triplet at δ 1.33 ppm (J = 6.96 Hz) .

- FTIR : A strong C=O stretch at 1741 cm⁻¹ confirms ester formation, while a shift to 1662 cm⁻¹ indicates conversion to an acid hydrazide .

- HRMS : Used to validate molecular formulas (e.g., [M+H]⁺ at m/z 308.0527 for intermediates) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Recrystallization from ethanol/water mixtures is standard for intermediates. For polar derivatives, column chromatography with silica gel and ethyl acetate/hexane gradients (e.g., 20–40% ethyl acetate) improves purity. Cold filtration removes unreacted thiols due to their low solubility .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound derivatives?

Molecular docking (e.g., Schrödinger Glide XP) evaluates binding affinity to targets like enzymes or receptors. For example:

- Prepare the ligand: Generate low-energy 3D conformers using LigPrep, accounting for ionization states at pH 7.0 .

- Define the active site: Use crystallographic data (e.g., PDB IDs) to create a grid around the binding pocket.

- Analyze poses: Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Ser/Thr kinases) and favorable ΔG values .

Q. What experimental approaches address contradictions in reported biological activity data for benzothiophene derivatives?

- Dose-response assays : Replicate studies with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle).

- Mechanistic validation : Use knockout cell lines or enzyme inhibitors to confirm target specificity. For example, if NF-κB inhibition is claimed, compare results with known inhibitors (e.g., SC-514) .

- Meta-analysis : Cross-reference spectral data (e.g., NMR shifts) and biological IC₅₀ values across studies to identify outliers .

Q. How do substituent modifications on the benzothiophene core affect physicochemical properties?

- LogP : Introduce electron-withdrawing groups (e.g., -F) to reduce lipophilicity. For example, 5-fluorobenzo[b]thiophene derivatives show lower LogP than methyl-substituted analogs .

- Solubility : Methyl groups enhance hydrophobicity, requiring co-solvents like DMSO for in vitro assays. Ethylene glycol derivatives improve aqueous solubility for in vivo studies .

Methodological Challenges

Q. What strategies mitigate decomposition of this compound during storage?

- Storage : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation.

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions to inhibit radical degradation .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.